molecular formula C15H17NO B1605806 Acetone diphenylamine CAS No. 9003-79-6

Acetone diphenylamine

Cat. No.: B1605806
CAS No.: 9003-79-6
M. Wt: 227.3 g/mol
InChI Key: GZNRISJLOXVOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-propanone, polymer with N-phenylbenzenamine can be achieved through chemical synthesis or electrochemical synthesis.

    Chemical Synthesis: This method involves a polymerization reaction where diphenylamine, acetone, and formaldehyde react under suitable conditions to form the polymer.

    Electrochemical Synthesis: In this method, the monomer solution containing the reactants is subjected to electrolysis at an appropriate electrode potential.

Industrial Production Methods

Industrial production of this polymer follows similar principles as the laboratory methods but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure consistent product quality. Safety measures are crucial due to the hazardous nature of the reactants, such as the carcinogenicity of diphenylamine, the toxicity of formaldehyde, and the flammability of acetone .

Chemical Reactions Analysis

Acetone diphenylamine undergoes various chemical reactions, including:

    Oxidation: The polymer can undergo oxidation reactions, which may alter its conductivity and mechanical properties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can modify the polymer’s structure and properties. Reducing agents such as sodium borohydride are typically used.

    Substitution: The polymer can participate in substitution reactions where functional groups on the polymer chain are replaced with other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinone-like structures, while substitution reactions can introduce various functional groups onto the polymer chain.

Scientific Research Applications

Acetone diphenylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-propanone, polymer with N-phenylbenzenamine exerts its effects is primarily through its conductive properties. The polymer’s structure allows for the efficient transfer of electrons, making it suitable for use in electronic applications. The molecular targets and pathways involved include the interaction of the polymer with various substrates and the facilitation of electron flow through its conjugated system .

Comparison with Similar Compounds

Acetone diphenylamine can be compared with other similar compounds such as:

These comparisons highlight the unique combination of properties that make 2-propanone, polymer with N-phenylbenzenamine a valuable material in various applications.

Properties

CAS No.

9003-79-6

Molecular Formula

C15H17NO

Molecular Weight

227.3 g/mol

IUPAC Name

N-phenylaniline;propan-2-one

InChI

InChI=1S/C12H11N.C3H6O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2)4/h1-10,13H;1-2H3

InChI Key

GZNRISJLOXVOSH-UHFFFAOYSA-N

SMILES

CC(=O)C.C1=CC=C(C=C1)NC2=CC=CC=C2

Canonical SMILES

CC(=O)C.C1=CC=C(C=C1)NC2=CC=CC=C2

9003-79-6

Origin of Product

United States

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